(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol

Stereochemistry Chiral Resolution Enantiopurity Validation

(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol (CAS 647033-26-9) is a chiral, non-racemic 1,2-diol with a neopentyl-like backbone bearing a p-tolyl substituent. Its molecular formula is C₁₃H₂₀O₂ (exact mass: 208.1463 Da) and it possesses a computed XLogP3-AA value of 2.4.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 647033-26-9
Cat. No. B12593080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol
CAS647033-26-9
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C)(C)C(CO)O
InChIInChI=1S/C13H20O2/c1-10-4-6-11(7-5-10)8-13(2,3)12(15)9-14/h4-7,12,14-15H,8-9H2,1-3H3/t12-/m0/s1
InChIKeyUWHGMCXTQVDREQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-3,3-Dimethyl-4-(4-methylphenyl)butane-1,2-diol (CAS 647033-26-9): A Specialized Chiral 1,2-Diol Building Block


(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol (CAS 647033-26-9) is a chiral, non-racemic 1,2-diol with a neopentyl-like backbone bearing a p-tolyl substituent. Its molecular formula is C₁₃H₂₀O₂ (exact mass: 208.1463 Da) and it possesses a computed XLogP3-AA value of 2.4 . The compound's defining feature is a single, defined (2R) stereocenter, categorizing it as a specialty building block for asymmetric synthesis and chiral pool derivation, distinct from simple achiral diols. Its physicochemical identity is established through standard computed descriptors, positioning it within the landscape of fine chemical intermediates where chirality-driven molecular recognition is critical .

Why Generic Substitution Fails for (2R)-3,3-Dimethyl-4-(4-methylphenyl)butane-1,2-diol


Substitution of this specific (2R)-enantiomer with its racemate, (2S)-enantiomer, or achiral analogs is chemically invalid for stereoselective applications. 1,2-diols are quintessential scaffolds for chiral auxiliaries, ligands, and organocatalysts where enantiopurity directly dictates asymmetric induction . Switching from the defined (2R)-stereochemistry to a racemic mixture or the opposite enantiomer introduces a different stereochemical environment, fundamentally altering diastereomeric transition states. In pharmaceutical synthesis and materials science, this leads to a different product profile or complete loss of function, meaning procurement of the correct stereoisomer is the single most critical specification, overriding any consideration of chemical analogy .

Quantitative Comparative Evidence for (2R)-3,3-Dimethyl-4-(4-methylphenyl)butane-1,2-diol vs. Closest Analogs


Absolute Stereochemistry: (2R)-Isomer Definition vs. (2S)-Enantiomer and Racemate

The target compound is uniquely defined by its (2R)-stereochemistry. The racemic mixture (3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol) and the (2S)-enantiomer are different chemical entities with distinct PubChem records . The primary differentiation is the number of defined heavy atom stereocenters: the (2R)-isomer has exactly 1 defined, the racemate has 1 undefined (E/Z unspecified), and the (2S)-isomer has 1 defined of opposite configuration. No other structural differentiator exists; procurement of the correct stereoisomer is the sole basis for functional application.

Stereochemistry Chiral Resolution Enantiopurity Validation

Computed LogP and TPSA as Differential Parameters for Downstream Application Predictability

The target compound's lipophilicity and polarity are defined by computed values: XLogP3-AA = 2.4 and Topological Polar Surface Area (TPSA) = 40.5 Ų . The racemate shares identical computed values due to same connectivity, making them indistinguishable by these metrics. However, when compared to a des-methyl analog, 3,3-dimethyl-4-phenylbutane-1,2-diol, the p-tolyl group increases molecular weight (208.30 vs. 194.27 g/mol) and logP, creating a quantifiable substituent effect that influences solubility, partitioning, and binding interactions.

Lipophilicity Polar Surface Area Drug-like Property Prediction

Enantiomeric Purity Specification Gap vs. Commercially Available Achiral Analogs

While specific quantitative purity certificates for this compound are not publicly accessible, the fundamental selection criterion over achiral analogs like 3,3-dimethyl-1,2-butanediol (CAS 59562-82-2) is the requirement for a measurable enantiomeric excess (ee). The (2R)-isomer’s value for asymmetric synthesis is directly proportional to its ee; even 95% optical purity can lead to 5% of an unintended diastereomer in downstream products . Achiral analogs, which have 0 ee by definition, provide no asymmetric induction capability whatsoever.

Chiral Purity Enantiomeric Excess Quality Assurance

Procurement-Driven Application Scenarios for (2R)-3,3-Dimethyl-4-(4-methylphenyl)butane-1,2-diol


Asymmetric Synthesis: Chiral Auxiliary or Ligand Precursor Requiring Defined (2R)-Stereochemistry

In the synthesis of enantiomerically enriched products, this diol can serve as a chiral auxiliary or be converted into a chiral ligand, where the (2R)-stereocenter is the source of asymmetric induction. Procurement specifications must require a certificate of analysis confirming enantiomeric excess, as substitution with the (2S)-enantiomer or racemate would invert or abolish the stereochemical outcome . This scenario is derived from the evidence in Section 3, Item 1, which establishes that the stereocenter is the sole chemical differentiator – the (2R)-isomer is a different functional entity from its enantiomer or racemate.

Chiral Chromatography: Stationary Phase Synthesis and Enantiomer Resolution

This enantiopure diol can be immobilized onto silica or polymer supports to create chiral stationary phases (CSPs) for analytical or preparative-scale resolution of racemates. The (2R)-configuration provides a predictable elution order for specific analytes. The substituent effect of the p-tolyl group, which increases logP relative to the des-phenyl analog as inferred in Section 3 Item 2, directly impacts the retention and resolution of aromatic analytes on the CSP. Procurement must specify the (2R)-isomer, as a CSP prepared from the racemic diol would have no chiral recognition capability.

Chiral Building Block for Active Pharmaceutical Ingredient (API) Synthesis

The compound can function as a key chiral intermediate in the synthesis of an API candidate, where the 1,2-diol moiety is a common pharmacophore in protease inhibitors or receptor ligands. The defined (2R)-configuration is non-negotiable, as the opposite enantiomer or racemate would lead to a failed pharmacopoeial identity test. Based on the fundamental stereochemistry evidence from Section 3 and the limitations of available data, procurement must be accompanied by rigorous identity and purity documentation from the supplier, as no further in vivo or biological data exist to validate any other selection criteria.

Quote Request

Request a Quote for (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.